molecular formula C22H21FN4O2S B2877768 2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 932284-88-3

2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2877768
CAS No.: 932284-88-3
M. Wt: 424.49
InChI Key: LMBYILJRFHZMBT-UHFFFAOYSA-N
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Description

2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[4,3-d]pyrimidinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[4,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-fluorobenzyl and 4-methoxybenzyl groups: These groups can be introduced via nucleophilic substitution reactions using suitable benzyl halides and thiol reagents.

    Final modifications: The ethyl group can be introduced through alkylation reactions using ethyl halides.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone or aldehyde functionalities to alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar compounds to 2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one include:

    2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone: This compound shares structural similarities and may exhibit similar biological activities.

    Ethyl 2-fluoro-3-((4-methoxybenzyl)thio)benzoate:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazolo[4,3-d]pyrimidinone core, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

2-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-3-26-13-19-20(25-26)21(28)27(12-15-7-9-18(29-2)10-8-15)22(24-19)30-14-16-5-4-6-17(23)11-16/h4-11,13H,3,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBYILJRFHZMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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